Chemoselective Aminophenol Acetylation
In chemoselective acetylations of aminophenols and hydroxyalkylphenols, 1-acetyl-1H-1,2,3-triazolo[4,5-b]pyridine demonstrates superior selectivity compared to standard acetylating agents like acetic anhydride [1]. Standard methods often yield complex mixtures of O- and N-acetylated products.
| Evidence Dimension | Chemoselectivity of Acetylation (Aminophenols) |
|---|---|
| Target Compound Data | Highly chemoselective acetylation achieved; minimal formation of undesired byproducts. |
| Comparator Or Baseline | Acetic Anhydride (Standard acylating agent) |
| Quantified Difference | Target compound delivers highly chemoselective acetylation, whereas standard methods often result in complex mixtures of O- and N-acetylated products. |
| Conditions | Acetylation of aminophenols (e.g., 2-aminophenol) and hydroxyalkylphenols (e.g., 4-hydroxybenzyl alcohol) under standard laboratory conditions. |
Why This Matters
This selectivity is crucial for synthetic efficiency, enabling high-yield, single-step introduction of an acetyl protecting group on a specific functional group without the need for additional protection/deprotection steps, thus reducing time, cost, and purification burden.
- [1] Paradisi, M. P., Zecchini, G. P., & Torrini, I. (1986). Selective acylations of aminophenols and hydroxyalkylphenols with 1-acetyl-v-triazolo[4,5-b]pyridine. Tetrahedron Letters, 27(52), 6359-6362. View Source
